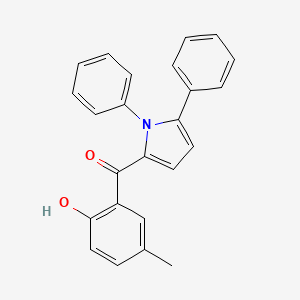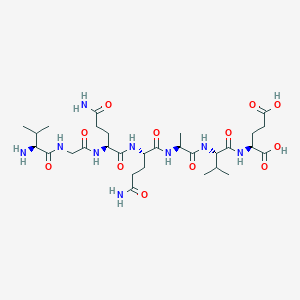
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone is a complex organic compound that features a pyrrole ring substituted with phenyl groups and a methanone moiety attached to a hydroxy-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1,5-diphenylpyrrole with 2-hydroxy-5-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxyphenyl)methanone
- (1,5-Diphenyl-1H-pyrrol-2-yl)(2-methoxy-5-methylphenyl)methanone
- (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-4-methylphenyl)methanone
Uniqueness
(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
374782-43-1 |
|---|---|
Fórmula molecular |
C24H19NO2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(1,5-diphenylpyrrol-2-yl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C24H19NO2/c1-17-12-15-23(26)20(16-17)24(27)22-14-13-21(18-8-4-2-5-9-18)25(22)19-10-6-3-7-11-19/h2-16,26H,1H3 |
Clave InChI |
MTHYBKFPWLOIRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)


![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)


![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)



